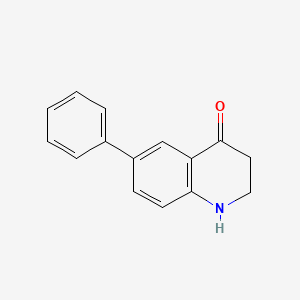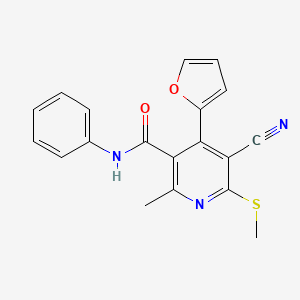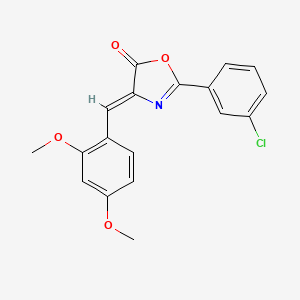
6-phenyl-2,3-dihydro-4(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinolinone derivatives, including those related to 6-phenyl-2,3-dihydro-4(1H)-quinolinone, involves various strategies. One approach involves the cyclization of N-(2-acyl(or aroyl)phenyl)-2,2,2,-trichloro-N-alkylacetamide under electrosynthetic conditions to yield quinolinones, demonstrating the versatility of synthetic methodologies in accessing these compounds (Batanero & Barba, 2003). Another method described involves the one-pot synthesis from anthranilamides and aldehydes via catalyzed cyclocondensation and oxidative dehydrogenation, highlighting the efficiency of modern synthetic routes (Cheng et al., 2013).
Molecular Structure Analysis
The molecular structure of 6-phenyl-2,3-dihydro-4(1H)-quinolinone derivatives has been elucidated using various spectroscopic techniques. For instance, spectral analysis including FT-IR, NMR, and quantum chemical studies have provided insights into the molecular geometry, chemical reactivity, and thermodynamic properties of these compounds, offering a comprehensive understanding of their molecular framework and stability (Fatma et al., 2015).
Chemical Reactions and Properties
Quinolinone derivatives exhibit a range of chemical reactivities, including the ability to undergo cyclocondensation, electrophilic substitution, and nucleophilic addition reactions. The electrosynthesis of 3-chloro-1,4-disubstituted-2(1H)-quinolinones and related compounds highlights the chemical versatility of these molecules (Batanero & Barba, 2003). Additionally, the synthesis of 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines via iodine-mediated electrophilic and regioselective ring closure demonstrates the potential for structural diversification (Verma et al., 2011).
Physical Properties Analysis
The physical properties of 6-phenyl-2,3-dihydro-4(1H)-quinolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and pharmaceutical formulations. The crystal structure of specific quinolinone derivatives has been determined, providing insights into their solid-state properties and interactions (Gao et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
6-phenyl-2,3-dihydro-4(1H)-quinolinone derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines, demonstrating significant anticancer activity. For instance, copper(II) mixed-ligand complexes with 2-phenyl-3-hydroxy-4(1H)-quinolinone showed substantial in vitro cytotoxicity against human osteosarcoma and breast adenocarcinoma cell lines, highlighting their potential as anticancer agents (Buchtík et al., 2011). Similarly, 6-alkylamino and 2,3-dihydro-3'-methoxy-2-phenyl-4-quinazolinones were synthesized and found to exhibit cytotoxicity against a panel of human tumor cell lines, indicating their potential as anticancer candidates (Hour et al., 2000).
Structural Characterization and Properties
The quinolinone derivatives have also been studied for their structural characteristics and properties. For example, novel 1–4 quinolinone structures with bromine and nitrobenzyl ligands were analyzed, revealing their potential for applications in various fields including pharmacy and engineering (Michelini et al., 2019). Another study discovered a potent CFTR potentiator, N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (ivacaftor), indicating the relevance of quinolinone derivatives in treating cystic fibrosis (Hadida et al., 2014).
Fluorescent Properties and Sensor Applications
Quinolinone derivatives have been explored for their fluorescent properties and potential as chemical sensors. Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone demonstrated interesting fluorescent properties, suggesting their application in fluorescence-based sensors (Trávníček et al., 2014). Additionally, 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone was used as a fluoroionophore for Fe3+ sensitive optochemical sensors, showcasing the application of quinolinone derivatives in the development of sensitive and selective chemical sensors for metal ions (Zhang et al., 2007).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-phenyl-2,3-dihydro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-8-9-16-14-7-6-12(10-13(14)15)11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNBLJTXLSDAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenyl-2,3-dihydro-1H-quinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)


![3-[({[5-(4-methoxyphenyl)-3-isoxazolyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5579219.png)


![1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5579234.png)
![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5579235.png)

![1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5579253.png)

![3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)
![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)